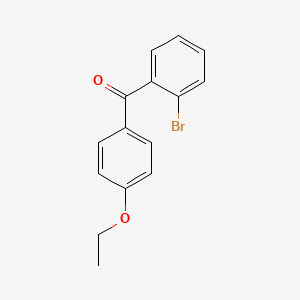

2-Bromo-4'-ethoxybenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

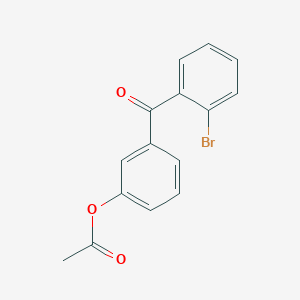

2-Bromo-4’-ethoxybenzophenone is a chemical compound with the molecular formula C15H13BrO2 . It has a molecular weight of 305.17 . The IUPAC name for this compound is (2-bromophenyl)(4-ethoxyphenyl)methanone .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4’-ethoxybenzophenone consists of a bromophenyl group and an ethoxyphenyl group attached to a carbonyl group . The InChI code for this compound is 1S/C15H13BrO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 .Physical And Chemical Properties Analysis

2-Bromo-4’-ethoxybenzophenone has a melting point of 63-65°C . Its density is predicted to be 1.360±0.06 g/cm3 .科学的研究の応用

Material Science: Photoinitiators

2-Bromo-4’-ethoxybenzophenone: is utilized in material science as a photoinitiator . Photoinitiators are compounds that produce reactive species when exposed to radiation, initiating polymerization processes. This compound, due to its bromine atom, can effectively absorb light and generate free radicals necessary for the curing of polymers, making it valuable in the development of coatings, adhesives, and 3D printing materials.

Life Science: Bioconjugation

In life sciences, 2-Bromo-4’-ethoxybenzophenone serves as a reagent for bioconjugation . Its reactive bromine allows it to attach to various biomolecules, aiding in the creation of probes for biochemical assays. This application is crucial for studying biological interactions and processes at the molecular level.

Chemical Synthesis: Building Block

This compound is a significant building block in chemical synthesis . Its structure is amenable to further functionalization, making it a versatile intermediate for constructing more complex molecules. It’s particularly useful in synthesizing compounds for pharmaceuticals, where it can be transformed into active pharmaceutical ingredients.

Chromatography: Stationary Phase Modifier

2-Bromo-4’-ethoxybenzophenone: can modify stationary phases in chromatography . By attaching to the surface of chromatographic media, it alters the interaction between the stationary phase and analytes. This modification can lead to improved separation efficiency and selectivity in analytical methods.

Analytical Research: Reference Standard

In analytical research, it’s employed as a reference standard due to its well-defined properties . Researchers use it to calibrate instruments and validate methods, ensuring the accuracy and reliability of analytical results in various fields, including environmental and forensic analysis.

Unique Applications: Innovative Experiments

Lastly, 2-Bromo-4’-ethoxybenzophenone finds unique applications in innovative experiments, particularly in educational settings . It’s used to demonstrate chemical reactions and principles, providing hands-on experience to students and aiding in the understanding of organic chemistry concepts.

作用機序

Mode of Action

As a benzophenone derivative, it may share some of the biological activities of other benzophenones. The presence of the bromo and ethoxy groups could significantly alter its interactions with biological targets .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-4’-ethoxybenzophenone are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Bromo-4’-ethoxybenzophenone is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity.

特性

IUPAC Name |

(2-bromophenyl)-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCVWESUGMFWMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641757 |

Source

|

| Record name | (2-Bromophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4'-ethoxybenzophenone | |

CAS RN |

860594-34-9 |

Source

|

| Record name | (2-Bromophenyl)(4-ethoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。